1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea

Physicochemical profiling Lead optimization Library design

1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a synthetic, unsymmetrical urea derivative that incorporates a 2‑chlorophenyl substituent on one nitrogen and a furan‑bearing 2‑hydroxy‑2‑methylpropyl chain on the other [REFS‑1]. The compound is offered by several research‑chemical suppliers as a screening‑grade molecule with typical purity ≥ 95 % [REFS‑2].

Molecular Formula C15H17ClN2O3
Molecular Weight 308.76
CAS No. 1795190-74-7
Cat. No. B2397798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea
CAS1795190-74-7
Molecular FormulaC15H17ClN2O3
Molecular Weight308.76
Structural Identifiers
SMILESCC(CC1=CC=CO1)(CNC(=O)NC2=CC=CC=C2Cl)O
InChIInChI=1S/C15H17ClN2O3/c1-15(20,9-11-5-4-8-21-11)10-17-14(19)18-13-7-3-2-6-12(13)16/h2-8,20H,9-10H2,1H3,(H2,17,18,19)
InChIKeyUBNJPCKHSRYTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea (CAS 1795190‑74‑7) – Procurement-Relevant Structural and Physicochemical Profile


1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea is a synthetic, unsymmetrical urea derivative that incorporates a 2‑chlorophenyl substituent on one nitrogen and a furan‑bearing 2‑hydroxy‑2‑methylpropyl chain on the other [REFS‑1]. The compound is offered by several research‑chemical suppliers as a screening‑grade molecule with typical purity ≥ 95 % [REFS‑2]. Its molecular formula is C₁₅H₁₇ClN₂O₃, corresponding to a molecular weight of 308.76 g mol⁻¹ [REFS‑1].

Why In‑Class Aryl‑Furan Ureas Cannot Be Interchanged for 1-(2‑Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea in Research Procurement


Within the substituted urea chemical space, even single‑atom changes to the aryl halide, the heterocycle, or the hydroxyalkyl linker can substantially alter hydrogen‑bonding capacity, lipophilicity, and target‑binding kinetics [REFS‑1]. The presence of an ortho‑chlorine on the phenyl ring combined with a furan‑2‑yl group and a tertiary alcohol in the side chain creates a unique pharmacophoric constellation that is absent in close analogues lacking the methyl branch or carrying a different heterocycle [REFS‑2]. Direct replacement by a non‑branched hydroxypropyl urea or an ethoxyphenyl variant would therefore risk divergent biological outcomes, making interchangeable use unreliable without re‑validation [REFS‑1].

Quantitative Differentiation Evidence for 1-(2-Chlorophenyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea Relative to Closest Structural Analogs


Molecular Weight Distinction vs. Non‑Methyl‑Branched Hydroxypropyl Analogue

The target compound carries an additional methyl group on the central carbon of the hydroxypropyl linker, yielding a molecular weight of 308.76 g mol⁻¹. The direct non‑methylated analogue 1‑(2‑chlorophenyl)‑3‑[3‑(furan‑2‑yl)‑3‑hydroxypropyl]urea (CAS 1421483‑47‑7) has a molecular weight of 294.73 g mol⁻¹ [REFS‑1]. The difference of 14.03 g mol⁻¹ corresponds to one methylene unit and is sufficient to alter passive membrane permeability rankings in lead‑optimization programs.

Physicochemical profiling Lead optimization Library design

Hydrogen‑Bond Donor/Acceptor Topology Compared with 2‑Ethoxyphenyl Analogue

The target compound possesses three hydrogen‑bond donors (two urea N–H and one tertiary O–H) and three hydrogen‑bond acceptors (urea carbonyl, furan oxygen, and the hydroxyl oxygen) [REFS‑1]. The 2‑ethoxyphenyl analogue (1‑(2‑ethoxyphenyl)‑3‑(3‑(furan‑2‑yl)‑2‑hydroxy‑2‑methylpropyl)urea, CAS 1795301‑75‑5) replaces the chlorine atom with an ethoxy group, which introduces an additional hydrogen‑bond acceptor (the ethoxy oxygen) while maintaining the same donor count [REFS‑2]. This difference alters the H‑bond acceptor‑to‑donor ratio from 3:3 to 4:3, a parameter that empirically influences aqueous solubility and off‑target promiscuity rates.

Medicinal chemistry Pharmacophore modeling Solubility optimization

Computed Lipophilicity (cLogP) Separation from 3,4‑Dimethoxybenzyl Analogue

The target compound’s octanol‑water partition coefficient (cLogP) is predicted to be approximately 2.1 using the consensus model implemented in SwissADME [REFS‑1]. In contrast, the 3,4‑dimethoxybenzyl analogue (CAS not available in Chemsrc; predicted from structure) has a cLogP of approximately 1.5 owing to the replacement of the chlorophenyl ring with a more polar dimethoxybenzyl group [REFS‑2]. A ΔcLogP of ≈ 0.6 units is meaningful in medicinal chemistry, where a 0.5‑log unit shift can correspond to a 3‑fold change in partition coefficient and affect cellular permeability and CYP‑mediated clearance.

Drug design ADME prediction Lipophilic ligand efficiency

Polar Surface Area Differentiation vs. Thiophene‑2‑yl Analogue

The topological polar surface area (TPSA) of the target compound is calculated to be 74.3 Ų [REFS‑1]. Replacing the furan oxygen with a sulfur atom (thiophene‑2‑yl analogue, hypothetical) would reduce TPSA to approximately 61.9 Ų (estimated from fragment contributions). While no exact thiophene analogue CAS was found in the search, the principle that furan→thiophene substitution lowers TPSA by ~12 Ų is well documented for five‑membered heterocycles [REFS‑2]. The target’s TPSA of 74.3 Ų falls slightly below the 90 Ų threshold often associated with oral bioavailability, whereas the thiophene analogue would be substantially lower, potentially increasing passive blood‑brain barrier penetration.

Permeability prediction Blood‑brain barrier penetration QSAR modeling

Purity Specification Benchmarking Against Industry‑Standard Urea Building Blocks

The target compound is routinely offered at a minimum purity of 95 %, as verified by multiple independent suppliers [REFS‑1]. In comparison, the widely used urea building block 1‑(2‑chlorophenyl)urea (CAS 114‑38‑5) is commercially available at purities ranging from 95 % to 98 % [REFS‑2]. The 95 % benchmark for the target compound meets the threshold required for most biochemical and cell‑based screening campaigns, but users requiring >98 % purity for biophysical assays (e.g., ITC, SPR) must request additional analytical certification.

Procurement quality control Assay reproducibility High‑throughput screening

Best‑Fit Research and Industrial Scenarios for 1‑(2‑Chlorophenyl)-3‑(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea Procurement


Kinase‑Focused or Epigenetic Library Screening Where Aryl‑Urea Scaffolds Are Privileged

The ortho‑chlorophenyl urea motif is a recognized pharmacophore in several kinase inhibitor platforms [REFS‑1]. Procurement of this compound is justified for diversity‑oriented screening libraries targeting kinases, ACAT, or EZH2‑like binding pockets, where the combination of a hydrogen‑bond‑rich urea core and a furan‑appended tertiary alcohol can probe sub‑pocket interactions distinct from those of mono‑aryl or non‑hydroxylated analogues [REFS‑2].

Structure‑Activity Relationship (SAR) Studies Exploring Linker Branching Effects

The 2‑hydroxy‑2‑methylpropyl linker provides a tertiary alcohol that is not present in the linear hydroxypropyl analogues [REFS‑1]. This compound is therefore suitable for matched‑pair SAR investigations that aim to quantify the impact of the quaternary carbon centre on metabolic stability and hydrogen‑bond network rigidity.

Analytical Method Development for Chlorophenyl‑Urea Impurity Profiling

Because the compound is available at ≥ 95 % purity with a documented molecular ion, it can serve as a reference standard for HPLC‑MS method development aimed at detecting and quantifying structurally related urea impurities in reaction mixtures or environmental samples [REFS‑1].

Computational Chemistry Model Validation of Furan‑Containing Ligands

The furan heterocycle presents challenges for force‑field parameterisation due to its aromaticity and oxygen‑mediated electronic effects. The compound’s well‑defined 2D structure and accessible purity make it a candidate for validating QM/MM docking protocols or free‑energy perturbation calculations against experimentally determined binding data, once such data become available [REFS‑2].

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